

Discovery and isolation of (E)-5-Undecene

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Compound of Interest

Compound Name: (E)-5-Undecene

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An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of **(E)-5-Undecene**

Introduction

(E)-5-Undecene is an acyclic olefin, a member of the unsaturated aliphatic hydrocarbon class of organic compounds.^[1] Its structure consists of an eleven-carbon chain with a double bond between the fifth and sixth carbon atoms, with the substituents on the double bond in a trans configuration. While the specific discovery and initial isolation of **(E)-5-undecene** are not prominently documented in dedicated historical literature, its synthesis and characterization fall under well-established principles of organic chemistry. This technical guide provides a comprehensive overview of the plausible synthesis, purification, and characterization of **(E)-5-undecene**, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of **(E)-5-undecene** are well-documented, providing a basis for its synthesis and characterization.^{[2][3]}

Table 1: Physicochemical Properties of **(E)-5-Undecene**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₂	[2]
Molecular Weight	154.29 g/mol	[2]
IUPAC Name	(E)-undec-5-ene	[2]
Synonyms	trans-5-Undecene, 5-Undecene, (5E)-	[2]
CAS Registry Number	764-97-6	[2]
Boiling Point (estimated)	187.71°C	[3]
XLogP3	5.2	[2]

Table 2: Spectroscopic Data for **(E)-5-Undecene**

Spectroscopic Technique	Data	Reference
Mass Spectrometry (MS)	Main library; 39 total peaks; top peak at m/z 55	[2]
Infrared (IR) Spectroscopy	Data available in NIST/EPA Gas-Phase Infrared Database	[4]
¹ H NMR Spectroscopy	Expected chemical shifts (ppm): ~5.4 (m, 2H, olefinic), ~2.0 (m, 4H, allylic), ~1.3 (m, 8H, methylene), ~0.9 (t, 6H, methyl)	Inferred from general principles
¹³ C NMR Spectroscopy	Expected chemical shifts (ppm): ~130 (olefinic), ~32 (allylic), ~29, ~22 (methylene), ~14 (methyl)	Inferred from general principles

Experimental Protocols

While a specific, originally documented synthesis of **(E)-5-undecene** is not readily available, a highly effective and stereoselective method for its preparation is the reduction of an internal alkyne. The following protocols are based on established and reliable synthetic organic chemistry methodologies.

Synthesis of (E)-5-Undecene via Alkyne Reduction

A common and efficient method for the synthesis of trans-alkenes is the reduction of alkynes with sodium metal in liquid ammonia.^{[5][6]} This reaction proceeds via an anti-addition of hydrogen across the triple bond.^[6]

Reaction: 5-Undecyne → **(E)-5-Undecene**

Materials and Reagents:

- 5-Undecyne
- Anhydrous liquid ammonia (NH₃)
- Sodium metal (Na)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Ammonium chloride (NH₄Cl) solution (saturated)
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas (inert atmosphere)

Procedure:

- Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under an inert atmosphere of argon or nitrogen.
- Cool the flask to -78°C using a dry ice/acetone bath and condense approximately 100 mL of anhydrous ammonia into the flask for every 0.1 mol of alkyne.

- Once the desired volume of liquid ammonia is collected, add a small piece of sodium metal (approximately 0.2 equivalents) until a persistent blue color is observed, indicating the absence of water.
- Dissolve 5-undecyne (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the stirred ammonia solution.
- To the stirred solution, add small, freshly cut pieces of sodium metal (2.2 equivalents) over 30 minutes. A deep blue color will persist throughout the addition, indicating the presence of solvated electrons.^[5]
- Allow the reaction to stir at -78°C for 2-3 hours, or until the blue color disappears. If the color persists, the reaction can be quenched.
- Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride or dropwise addition of a saturated aqueous solution of ammonium chloride until the blue color is discharged.
- Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
- To the remaining residue, add distilled water and extract the organic product with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude **(E)-5-undecene**.

Synthesis workflow for **(E)-5-Undecene**.

Isolation and Purification Protocol

(E)-5-Undecene is a volatile hydrocarbon, making fractional distillation an effective method for its purification, separating it from any unreacted starting material or potential isomeric byproducts.^[7]^[8] For achieving very high purity, preparative gas chromatography can be employed.^[9]^[10]

Purification by Fractional Distillation:

- Assemble a fractional distillation apparatus with a Vigreux column. The length of the column should be chosen based on the expected boiling point difference between the product and impurities.
- Place the crude **(E)-5-undecene** in the distillation flask with a few boiling chips or a magnetic stir bar.
- Heat the flask gently using a heating mantle.
- Slowly increase the temperature and observe the condensation ring rise through the fractionating column.[8]
- Collect the fraction that distills at a constant temperature corresponding to the boiling point of **(E)-5-undecene** (approx. 188°C at atmospheric pressure). Discard any initial lower-boiling fractions.
- The purity of the collected fractions should be assessed by analytical gas chromatography or NMR spectroscopy.

Purification workflow for **(E)-5-Undecene**.

Characterization and Structure Elucidation

The structure and purity of the synthesized **(E)-5-undecene** can be confirmed using a combination of spectroscopic techniques.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a multiplet around 5.4 ppm corresponding to the two olefinic protons. The allylic protons should appear as a multiplet around 2.0 ppm. The remaining methylene and methyl protons will be in the aliphatic region (0.9-1.4 ppm). The integration of these signals should correspond to the number of protons in each environment.
- ¹³C NMR Spectroscopy: The carbon NMR spectrum should display a signal for the olefinic carbons around 130 ppm. The other carbon signals will be in the aliphatic region, with the allylic carbons appearing around 32 ppm.
- Mass Spectrometry: Electron ionization mass spectrometry will likely show a molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern is characteristic of long-chain alkenes,

with cleavage at the allylic positions being favorable.[11][12] The observed top peak at m/z 55 corresponds to a common fragment for this class of compounds.[2]

- Infrared (IR) Spectroscopy: The IR spectrum of a trans-alkene is characterized by a C-H out-of-plane bending vibration at approximately 965 cm^{-1} . The C=C stretch is often weak for symmetrically substituted alkenes.

Biological Activity and Potential Applications

Currently, there is limited specific information on the biological activities or signaling pathways directly involving **(E)-5-undecene**. However, long-chain alkenes are known to be components of various natural products and can act as semiochemicals, such as pheromones, in insects. While some studies have investigated the general biological activities of plant extracts containing various alkenes, no specific therapeutic or signaling role has been attributed to **(E)-5-undecene**. [13] Further research would be required to elucidate any potential roles in biological systems or as a precursor for drug development.

Conclusion

This technical guide outlines the essential methodologies for the synthesis, isolation, and characterization of **(E)-5-undecene**. The reduction of 5-undecyne using sodium in liquid ammonia provides a reliable route to the trans-alkene. Purification via fractional distillation is a standard and effective method for obtaining this compound in high purity. The identity and purity of the final product can be unequivocally confirmed through a combination of NMR and mass spectrometry. While its specific biological role remains largely unexplored, the protocols described herein provide a solid foundation for producing **(E)-5-undecene** for further investigation in chemical and biological research.

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